molecular formula C13H19N3O3 B12113986 2-[(6-Methoxypyridin-3-yl)amino]-1-(morpholin-4-yl)propan-1-one

2-[(6-Methoxypyridin-3-yl)amino]-1-(morpholin-4-yl)propan-1-one

Cat. No.: B12113986
M. Wt: 265.31 g/mol
InChI Key: RHUSNRPRUKYFKW-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic Routes :
      • One synthetic route involves the hydroamination of an olefin with a nitroarene. This innovative method was reported by Baran and coworkers.
      • The reaction conditions and specific reagents used in this process are detailed in the literature.
    • Industrial Production :
      • Information on large-scale industrial production methods for this compound is limited, as it is primarily used as a building block in research and drug development.
  • Chemical Reactions Analysis

    • Reactivity :
      • The compound can undergo various reactions, including oxidation, reduction, and substitution.
      • Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
    • Major Products :
      • The specific products formed depend on the reaction conditions and the functional groups present in the compound.
  • Scientific Research Applications

    • Chemistry :
      • Used as a building block in the synthesis of complex molecules.
      • Enables the introduction of hindered amine motifs in drug candidates.
    • Biology and Medicine :
      • Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
      • May have applications in drug discovery.
    • Industry :
      • Limited industrial applications due to its synthetic challenges.
  • Mechanism of Action

    • The compound’s mechanism of action remains an active area of research.
    • It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C13H19N3O3

    Molecular Weight

    265.31 g/mol

    IUPAC Name

    2-[(6-methoxypyridin-3-yl)amino]-1-morpholin-4-ylpropan-1-one

    InChI

    InChI=1S/C13H19N3O3/c1-10(13(17)16-5-7-19-8-6-16)15-11-3-4-12(18-2)14-9-11/h3-4,9-10,15H,5-8H2,1-2H3

    InChI Key

    RHUSNRPRUKYFKW-UHFFFAOYSA-N

    Canonical SMILES

    CC(C(=O)N1CCOCC1)NC2=CN=C(C=C2)OC

    Origin of Product

    United States

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